molecular formula C28H24F3N3O B2832029 N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide CAS No. 866018-79-3

N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide

Cat. No.: B2832029
CAS No.: 866018-79-3
M. Wt: 475.515
InChI Key: HYPUQLGJXYPSRJ-UHFFFAOYSA-N
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Description

N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group and a cyclopenta[c]pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, polar aprotic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the cyclopenta[c]pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-phenylethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F3N3O/c29-28(30,31)22-9-4-8-21(18-22)26-24-10-5-11-25(24)33-34(26)23-14-12-20(13-15-23)27(35)32-17-16-19-6-2-1-3-7-19/h1-4,6-9,12-15,18H,5,10-11,16-17H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPUQLGJXYPSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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